molecular formula C14H22 B085143 2,5-Diisopropyl-p-xylene CAS No. 10375-96-9

2,5-Diisopropyl-p-xylene

Cat. No.: B085143
CAS No.: 10375-96-9
M. Wt: 190.32 g/mol
InChI Key: MBEBPYJMHLBHDJ-UHFFFAOYSA-N
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Description

2,5-Diisopropyl-p-xylene is an organic compound with the molecular formula C14H22. It is a derivative of p-xylene, where two isopropyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diisopropyl-p-xylene can be synthesized through the alkylation of p-xylene with propylene. The process involves two main steps:

    First Step: Alkylation of p-xylene with propylene in the presence of an aluminum chloride catalyst at a temperature range of 70-90°C. This step achieves a 40-90% conversion of the initial hydrocarbon and results in the accumulation of 30-50% mono-isopropyl-p-xylene in the alkylate.

    Second Step: Further alkylation of 5-mono-isopropyl-p-xylene in the presence of aluminum chloride dihydrogen phosphate. This step continues until the total content of isomers (2,5-, 2,3-, 2,6-diisopropyl-p-xylene) reaches 30-50% in the alkylate.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diisopropyl-p-xylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2,5-Diisopropyl-p-xylene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diisopropyl-p-xylene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

  • 2,3-Diisopropyl-p-xylene
  • 2,6-Diisopropyl-p-xylene
  • 2-Isopropyl-p-xylene

Comparison: 2,5-Diisopropyl-p-xylene is unique due to the specific positioning of the isopropyl groups on the benzene ringCompared to its isomers, this compound may exhibit different reactivity patterns and interactions with other molecules .

Properties

IUPAC Name

1,4-dimethyl-2,5-di(propan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-9(2)13-7-12(6)14(10(3)4)8-11(13)5/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEBPYJMHLBHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146042
Record name 2,5-Diisopropyl-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10375-96-9
Record name 2,5-Diisopropyl-p-xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010375969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-dimethylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84199
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Diisopropyl-p-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIISOPROPYL-P-XYLENE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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